![molecular formula C11H16O B14617628 1-(3-Methylbicyclo[2.2.1]hept-2-en-2-yl)propan-2-one CAS No. 60802-93-9](/img/structure/B14617628.png)
1-(3-Methylbicyclo[2.2.1]hept-2-en-2-yl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methylbicyclo[221]hept-2-en-2-yl)propan-2-one is a bicyclic ketone compound characterized by its unique structure, which includes a bicyclo[221]heptane ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylbicyclo[2.2.1]hept-2-en-2-yl)propan-2-one typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of a catalyst to facilitate the cycloaddition process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Methylbicyclo[2.2.1]hept-2-en-2-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-(3-Methylbicyclo[2.2.1]hept-2-en-2-yl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: The compound can be utilized in the production of advanced materials, such as polymers and resins.
Mécanisme D'action
The mechanism by which 1-(3-Methylbicyclo[2.2.1]hept-2-en-2-yl)propan-2-one exerts its effects involves interactions with molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways and cellular processes. The specific molecular targets and pathways depend on the compound’s structure and functional groups.
Comparaison Avec Des Composés Similaires
Bicyclo[2.2.1]hept-2-ene: A related compound with a similar bicyclic structure.
2-Norbornene: Another bicyclic compound used in polymerization reactions.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one: A structurally similar ketone with different substituents.
Uniqueness: 1-(3-Methylbicyclo[221]hept-2-en-2-yl)propan-2-one is unique due to its specific substitution pattern and the presence of a ketone functional group
Propriétés
Numéro CAS |
60802-93-9 |
|---|---|
Formule moléculaire |
C11H16O |
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
1-(3-methyl-2-bicyclo[2.2.1]hept-2-enyl)propan-2-one |
InChI |
InChI=1S/C11H16O/c1-7(12)5-11-8(2)9-3-4-10(11)6-9/h9-10H,3-6H2,1-2H3 |
Clé InChI |
SVSCEHMRCSEIMA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2CCC1C2)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Naphtho[1,2-a]naphthacene](/img/structure/B14617545.png)

![Benzene, 1-butyl-4-[(1,1-dimethylethyl)sulfonyl]-](/img/structure/B14617566.png)

![1-(2-Methylbutyl)-4-{(Z)-[4-(2-methylbutyl)phenyl]-NNO-azoxy}benzene](/img/structure/B14617582.png)

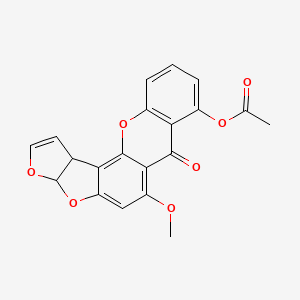
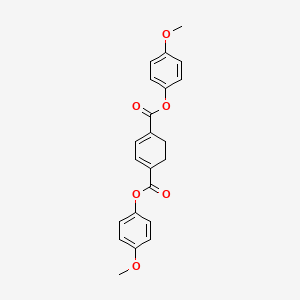
![1-[2,3-Bis(2-chlorophenyl)propyl]imidazole;nitric acid](/img/structure/B14617593.png)
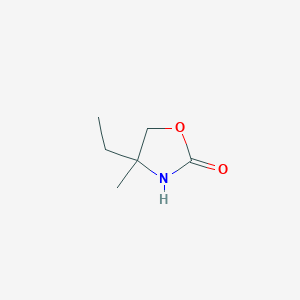
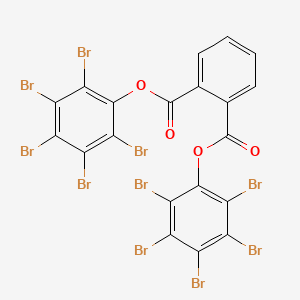

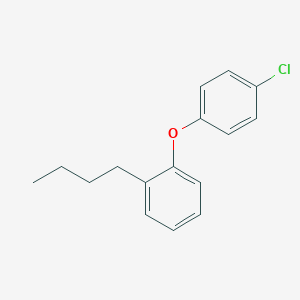
![N-[3-(2,4-Diamino-6-methyl-pyrimidin-5-YL)propyl]-4-methyl-N-phenyl-benzenesulfonamide](/img/structure/B14617622.png)
